2-tert-butyl-4-Methyl-1H-indole
Overview
Description
2-tert-butyl-4-methyl-1H-indole is a biochemical used for proteomics research . It has a molecular formula of C13H17N and a molecular weight of 187.28 .
Synthesis Analysis
The synthesis of 2-tert-butyl-1H-indole involves a reaction mixture that is stirred overnight at room temperature . After cooling in an ice bath, a saturated aqueous ammonium chloride solution is added slowly .Molecular Structure Analysis
The molecular structure of 2-tert-butyl-4-methyl-1H-indole consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .Chemical Reactions Analysis
2-tert-butyl-4-methyl-1H-indole can be used to assess the repellent quality of organic materials to repel arthropods . It is also a potential precursor to biologically active natural products like Indiacen A and Indiacen B .Scientific Research Applications
Application in Medicinal Chemistry
- Field : Medicinal Chemistry
- Summary of Application : Indole derivatives have been used as biologically active compounds for the treatment of various health disorders, including cancer and microbial infections .
- Methods of Application : The specific methods of application can vary widely depending on the specific derivative and its intended use. Typically, these compounds are synthesized in a laboratory setting and then tested in vitro or in vivo for their biological activity .
- Results or Outcomes : Indoles, both natural and synthetic, have shown various biologically vital properties. They have been found to be effective in the treatment of cancer cells, microbes, and different types of disorders in the human body .
Application in Organic Chemistry
- Field : Organic Chemistry
- Summary of Application : Tert-butyl group has been introduced into [1,2,4]triazino [5,6-b]indole and indolo [2,3-b]quinoxaline systems, leading to a series of structurally novel compounds .
- Methods of Application : The introduction of a tert-butyl group into these systems has been achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .
- Results or Outcomes : The introduction of a tert-butyl group into some heterocycles has been reported to substantially enhance their biological activity .
Application in Alkaloid Synthesis
- Field : Organic Chemistry
- Summary of Application : Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology .
- Methods of Application : The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .
- Results or Outcomes : The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Application in Synthesis of Biologically Active Natural Products
- Field : Organic Chemistry
- Summary of Application : Tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized as a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
- Methods of Application : The synthesis started from commercially available 4-bromo-1H-indole and used simple reagents .
- Results or Outcomes : The title compound has been synthesized with a good yield and selectivity .
Application in Antiviral and Anticancer Research
- Field : Medicinal Chemistry
- Summary of Application : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
- Methods of Application : The specific methods of application can vary widely depending on the specific derivative and its intended use. Typically, these compounds are synthesized in a laboratory setting and then tested in vitro or in vivo for their biological activity .
- Results or Outcomes : Indole derivatives have been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Application in Copper (I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
- Field : Organic Chemistry
- Summary of Application : BTTAA, a derivative of indole, is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates and suppresses cell cytotoxicity .
- Methods of Application : The specific methods of application can vary widely depending on the specific derivative and its intended use. Typically, these compounds are synthesized in a laboratory setting and then tested in vitro or in vivo for their biological activity .
- Results or Outcomes : BTTAA has been found to dramatically accelerate reaction rates and suppress cell cytotoxicity in the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) .
properties
IUPAC Name |
2-tert-butyl-4-methyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-9-6-5-7-11-10(9)8-12(14-11)13(2,3)4/h5-8,14H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWMRDGUUBKNRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(NC2=CC=C1)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-butyl-4-Methyl-1H-indole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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